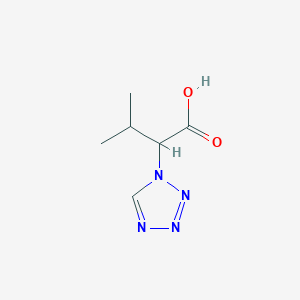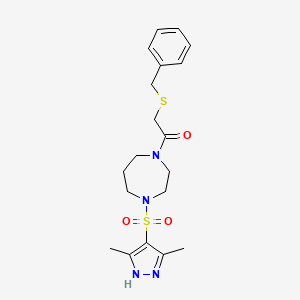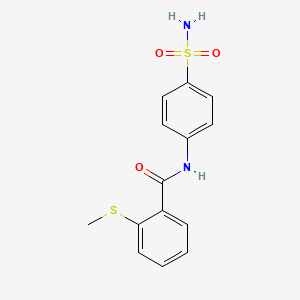
2-(methylthio)-N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-N-(4-sulfamoylphenyl)benzamide is a compound that is structurally related to various benzamide derivatives which have been studied for their diverse biological activities. While the specific compound is not directly described in the provided papers, similar compounds have been synthesized and analyzed for their potential in pharmaceutical applications, such as antimicrobial properties and antidiabetic potential . These compounds typically contain a benzamide moiety, which is a benzene ring attached to an amide group, and are modified with different substituents that can affect their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various functional groups to the benzene ring. For example, the synthesis of substituted benzamide derivatives as anti-inflammatory and anti-cancer agents involves the reduction of corresponding substituted N-(benzoylimino) compounds10. Similarly, the synthesis of sulpiride, a related benzamide, was achieved through a multi-step process starting from barium carbonate . These methods could potentially be adapted for the synthesis of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide by incorporating the appropriate sulfur-containing substituents and sulfamoyl groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, as demonstrated for various compounds . These studies reveal the conformation of the molecules and the distances between different atoms, which are crucial for understanding the compound's reactivity and interactions with biological targets. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a nitro group can lead to the migration of the N-nitro group under certain conditions, as seen in the rearrangement of 2-(N-Methyl-N-nitroamino)-4-phenylthiazole . The introduction of a methylthio group in 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide could similarly influence its reactivity, potentially affecting its degradation products or its behavior under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and partition coefficients, are important for their pharmacokinetic profiles and biological activities . For example, the octanol-water partition coefficient can indicate the lipophilicity of the compound, which in turn affects its ability to penetrate biological membranes . The antimicrobial activity of benzamide derivatives has been shown to depend on the type and position of substituents on the benzene ring . These properties would need to be characterized for 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide to understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Polymerization Initiators
A study on sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations, which included compounds similar to 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide, found that the efficiency of photopolymerization systems can be influenced by the yields of secondary processes following photoinduced electron transfer. This research provides insight into the application of similar compounds in the development of photoinitiating systems for free-radical polymerization, highlighting the impact of radical formation mechanisms and the role of aromatic moieties in initiator efficiency (Wrzyszczyński et al., 2000).
Antimicrobial Coatings
Another research area involves the synthesis of sulphonamide ligands (Schiff base) and their metal complexes for use as antimicrobial and flame retardant additives in polyurethane coatings. This study indicates the potential of sulphonamide-based compounds, similar in structure to 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide, to enhance the properties of surface coatings, providing effective protection against microbial growth while maintaining the physical and mechanical integrity of the coatings (El‐Wahab et al., 2020).
Enzyme Inhibition for Drug Development
The development of novel acridine and bis acridine sulfonamide compounds, synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, demonstrates the application of this compound class in the inhibition of carbonic anhydrase isoforms, a critical target in drug discovery for various therapeutic areas. These findings suggest the potential of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide derivatives in the development of inhibitors for metalloenzymes involved in numerous physiological and pathological processes (Ulus et al., 2013).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHKAOUTWIZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(4-sulfamoylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)
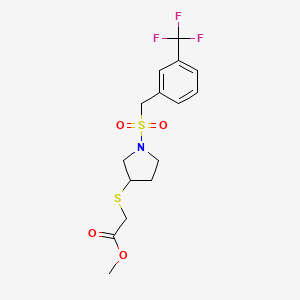

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
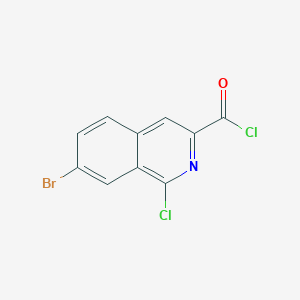
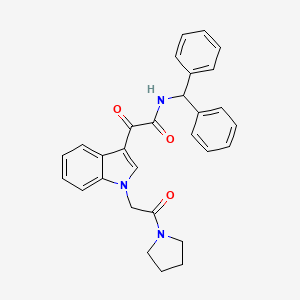
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

